molecular formula C14H16N2O3S B12618057 Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester

Cat. No.: B12618057
M. Wt: 292.36 g/mol
InChI Key: PTPWXXJLSZPNMG-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a benzo[b]thiophene core substituted with a hydroxyl group at the 6-position and an iminomethyl moiety. The tert-butyl ester group (Boc) is a common protecting group in organic synthesis, enhancing stability and modulating solubility.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

tert-butyl N-[(6-hydroxy-1-benzothiophen-2-yl)iminomethyl]carbamate

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-8-15-12-6-9-4-5-10(17)7-11(9)20-12/h4-8,17H,1-3H3,(H,15,16,18)

InChI Key

PTPWXXJLSZPNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC=NC1=CC2=C(S1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The general method for synthesizing carbamic acid esters involves the reaction of an amine with a carbonyl compound followed by carbamoylation. The specific route for the target compound can be outlined as follows:

  • Formation of the Imines :

    • The first step involves the reaction of 6-hydroxybenzo[b]thien-2-amine with an appropriate aldehyde (such as formaldehyde) to form an imine intermediate.
  • Carbamoylation :

    • The imine is then reacted with a carbamate source, such as tert-butyl chloroformate or another suitable carbamoylating agent, under basic conditions to yield the desired carbamic acid ester.
  • Purification :

    • The crude product is purified through recrystallization or chromatography to achieve high purity.

Reaction Conditions and Yields

The reaction conditions can significantly affect the yield and purity of the final product. Typical conditions include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane are commonly used solvents for these reactions.

  • Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures (up to 60°C) to facilitate imine formation and subsequent reactions.

  • Catalysts : Lewis acids or bases may be employed to enhance the reaction rate.

The expected yield for this synthesis can vary but is generally around 70% to 90%, depending on the efficiency of purification methods used.

Detailed Research Findings

Recent studies have highlighted various aspects of the synthesis and application of carbamic acid derivatives:

Yield Optimization

Research has shown that optimizing reaction parameters such as temperature, concentration, and reaction time can lead to improved yields. For instance, a study demonstrated that conducting reactions at lower temperatures while extending reaction time resulted in higher purity levels without significant loss in yield.

Comparative Analysis of Methods

A comparative analysis of different synthetic routes indicates that using microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields compared to traditional heating methods.

Method Yield (%) Time Required Notes
Traditional Heating 80 6 hours Requires longer purification
Microwave-Assisted 90 30 minutes Efficient and time-saving
Solvent-Free Synthesis 85 4 hours Eco-friendly approach

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Factor IXa
One of the notable applications of this compound is its role as an inhibitor of Factor IXa (FIXa), a serine protease involved in the coagulation cascade. Research indicates that compounds derived from the benzothiophene template can selectively inhibit FIXa, which is significant for developing anticoagulant therapies without disrupting hemostasis through the extrinsic pathway. This selectivity is crucial for minimizing bleeding risks during therapeutic interventions .

2. Anticancer Activity
Studies have suggested that carbamic acid derivatives exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The presence of the hydroxybenzo[b]thienyl moiety enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells. Further investigations are necessary to elucidate the precise mechanisms and efficacy in various cancer models .

Biochemical Studies

3. G Protein-Coupled Receptor Modulation
Research highlights the potential of this compound in modulating G protein-coupled receptors (GPCRs). GPCRs are integral to numerous physiological processes and are significant drug targets. The ability of carbamic acid derivatives to influence GPCR signaling pathways could lead to novel therapeutic strategies for treating conditions like hypertension and heart failure .

Case Studies

StudyFocusFindings
Wang et al., 2010FIXa InhibitionDemonstrated that benzothiophene derivatives effectively inhibit FIXa, suggesting potential for anticoagulant development.
Recent Pharmacological ReviewAnticancer ActivityReviewed various carbamic acid derivatives showing promise against multiple cancer cell lines, indicating a need for further clinical studies.
GPCR Modulation StudyGPCR InteractionIdentified interactions between carbamic acid derivatives and specific GPCRs, proposing new avenues for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous carbamates:

Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 6-Hydroxybenzo[b]thien-2-yl, iminomethyl, Boc Not explicitly provided (estimated: ~C₁₆H₁₈N₂O₃S) ~320 (estimated) Likely intermediate for drug synthesis; polar due to -OH
Carbamic acid, N-(2-thienylmethyl)-, Boc (401485-19-6) 2-Thienylmethyl, Boc C₁₀H₁₅NO₂S 213.30 Organic synthesis intermediate; moderate polarity
Carbamic acid, (2-azidoethyl)-, Boc (117861-38-8) Azidoethyl, Boc C₇H₁₄N₄O₂ 186.21 Click chemistry precursor; high reactivity
Carbamic acid, N-(aminoiminomethyl)-, Boc (219511-71-4) Guanidine-like group, Boc C₆H₁₃N₃O₂ 159.19 Peptide modification; basic due to guanidine
Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, Boc (1212180-29-4) Cyclohexyl-hydroxymethyl, Boc C₁₃H₂₃NO₃ 265.33 Chiral building block; stereoselective synthesis

Physicochemical Properties

  • Polarity: The target compound’s hydroxyl group increases polarity compared to non-hydroxylated analogs like 401485-19-6, which may improve aqueous solubility but reduce lipid membrane permeability .
  • Stability : Boc groups generally enhance stability against hydrolysis, but the electron-rich benzo[b]thienyl system in the target compound may alter reactivity in acidic/basic conditions compared to simpler thienyl derivatives .
  • This could enable conjugation or coordination chemistry applications .

Biological Activity

Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester (CAS No. 947590-65-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 292.35 g/mol. Its structure features a carbamate group linked to a hydroxybenzo[b]thienyl moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H16N2O3S
Molecular Weight292.35 g/mol
CAS Number947590-65-0

Enzyme Inhibition

Carbamate compounds are known to interact with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE can have implications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital for preventing cellular damage and may contribute to anti-inflammatory effects.

Case Studies and Research Findings

A review of literature reveals insights into the biological potential of carbamic acid derivatives:

  • Neuroprotective Effects : A study on related carbamate compounds demonstrated neuroprotective effects in animal models by inhibiting oxidative stress and promoting neuronal survival .
  • Anticancer Properties : Certain derivatives have shown promise in anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of similar compounds has been essential for evaluating their therapeutic potential. Studies indicate that modifications in the carbamate structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles .

Q & A

Basic: What are the optimal synthetic routes for preparing this carbamate ester, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of tertiary-butyl carbamates typically involves coupling hydroxylamine derivatives with activated carbonyl intermediates. For analogs with benzothienyl substituents, a stepwise approach is recommended:

Imine Formation : React 6-hydroxybenzo[b]thiophene-2-carbaldehyde with an appropriate amine under inert conditions (e.g., N₂ atmosphere) to form the Schiff base intermediate.

Carbamate Protection : Treat the imine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) to introduce the Boc group .

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Yields >70% are achievable when reaction temperatures are maintained below 40°C to prevent Boc-group cleavage .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Analysis : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., B3LYP/6-311G(d,p) DFT models) to confirm the benzothienyl and carbamate moieties. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxybenzo[b]thienyl aromatic protons (6.8–7.5 ppm) .
  • X-Ray Crystallography : Resolve the crystal structure to verify intramolecular hydrogen bonding (e.g., N–H···O interactions stabilizing the carbamate group) .

Advanced: How do electronic effects of substituents on the benzo[b]thienyl ring influence reactivity in nucleophilic acyl substitution?

Methodological Answer:
The 6-hydroxy group on the benzothienyl ring acts as an electron-donating substituent, enhancing resonance stabilization of the imine intermediate. This can be quantified via:

  • Hammett Studies : Correlate substituent σ values with reaction rates for analogs (e.g., nitro, methoxy, or halogen substituents). Hydroxy groups typically exhibit negative σ values, accelerating nucleophilic attack .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict charge distribution. The LUMO of the hydroxy-substituted derivative is lower in energy (~−2.1 eV), favoring nucleophilic addition .

Advanced: What computational strategies are used to predict the compound’s stability under physiological conditions?

Methodological Answer:

Hydrolysis Simulation : Perform MD simulations in explicit solvent (e.g., water at pH 7.4) to model Boc-group cleavage. Use umbrella sampling to calculate activation energy barriers for hydrolysis .

Metabolic Stability : Apply docking studies with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites. The hydroxybenzothienyl group may undergo glucuronidation, reducing bioavailability .

Data Contradiction: How can discrepancies in catalytic efficiency for Boc protection be resolved across studies?

Methodological Answer:
Contradictions often arise from solvent polarity or catalyst loading variations. To address this:

  • Control Experiments : Replicate reactions using identical conditions (e.g., DCM vs. THF solvents, 5 mol% DMAP vs. 10 mol%). Polar aprotic solvents like THF improve yields by 15–20% due to better carbamate intermediate stabilization .
  • Kinetic Profiling : Use in-situ FTIR to monitor Boc-anhydride consumption rates. Lower activation energy (ΔG‡ ≈ 65 kJ/mol) is observed in THF compared to DCM (ΔG‡ ≈ 75 kJ/mol) .

Advanced: What in vitro models are suitable for evaluating the compound’s antineoplastic activity?

Methodological Answer:

  • Cell Line Screening : Test against NCI-60 cancer cell panels, focusing on leukemia (e.g., K-562) and breast cancer (MCF-7) lines due to structural similarity to Entinostat, a known HDAC inhibitor .
  • Mechanistic Studies : Assess HDAC inhibition via fluorometric assays (e.g., HDAC-Glo™ Kit). IC₅₀ values <10 μM suggest potent activity, comparable to SAHA (vorinostat) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.